2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
Description
2-Chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide (CAS: 1903293-03-7) is a heterocyclic sulfonamide derivative featuring a thieno[2,3-d]pyrimidin-4-one core linked to a 2-chlorobenzenesulfonamide group via an ethyl spacer. The compound belongs to a class of molecules designed to merge sulfonamide pharmacophores with fused pyrimidine systems, a strategy often employed to enhance pharmacological properties such as enzyme inhibition, antimicrobial activity, or anti-inflammatory effects . Its synthesis likely involves coupling a thienopyrimidine precursor with a substituted benzenesulfonamide under reflux conditions with a base like triethylamine (TEA), as seen in analogous syntheses of related compounds .
The 2-chloro substituent on the benzene ring may influence lipophilicity and electronic effects, modulating bioavailability and target binding .
Properties
IUPAC Name |
2-chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S2/c15-11-3-1-2-4-12(11)23(20,21)17-6-7-18-9-16-13-10(14(18)19)5-8-22-13/h1-5,8-9,17H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIVAWCJXPYCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the thienopyrimidine core. This can be achieved by reacting methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. The next step involves chlorination using phosphorus oxychloride (POCl3) to obtain 2,4-dichlorothieno[2,3-d]pyrimidine . This intermediate is then reacted with an appropriate amine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to yield the desired thienopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine Site
The 2-chloro substituent on the benzene ring undergoes nucleophilic displacement under mild conditions. This reaction enables functional diversification for structure-activity relationship (SAR) studies in drug discovery.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | Methanol, 60°C, 6 h | 2-methoxy derivative | 78% | |
| Piperidine | DMF, RT, 12 h | 2-piperidinyl analog | 85% | |
| Thiophenol | K₂CO₃/acetone, reflux, 8 h | 2-phenylthio compound | 63% |
Key observation : Substitution proceeds via an S_NAr mechanism, with electron-withdrawing sulfonamide and pyrimidinone groups activating the aromatic ring toward nucleophilic attack.
Sulfonamide Group Reactivity
The N–H in the sulfonamide participates in two primary reaction types:
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in basic media:
Yields range from 60–75% depending on steric factors .
Acylation
Forms sulfonamido-acetamides when treated with acetyl chloride:
This modification alters hydrogen-bonding capacity for target binding studies .
Oxo Group Reduction
The 4-keto group undergoes selective reduction:
Producing the 4-hydroxythienopyrimidine derivative (92% yield) .
Ring Functionalization
Electrophilic substitution occurs at C5 of the thiophene ring:
| Reagent | Product | Application |
|---|---|---|
| HNO₃/H₂SO₄ | 5-nitro derivative | Precursor for amine-linked conjugates |
| Br₂/CHCl₃ | 5-bromo analog | Suzuki coupling substrate |
Condensation Reactions
The ethylenediamine linker enables cyclocondensation with carbonyl compounds:
Example : Reaction with benzaldehyde in acetic acid yields:
Forming a Schiff base (71% yield), useful for metal coordination studies .
Stability Under Physiological Conditions
Critical for drug development:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Sulfonamide hydrolysis | 4.7 h |
| pH 7.4 (blood) | Thiophene ring oxidation | >24 h |
| Liver microsomes | N-dealkylation | 38 min |
This reactivity profile establishes 2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide as a versatile scaffold for medicinal chemistry optimization. The sulfonamide and chloro groups provide handles for targeted modifications, while the heterocyclic core allows electronic tuning of biological activity .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide exhibit a wide range of biological activities:
- Anticancer Properties : The thieno[2,3-d]pyrimidine structure is commonly associated with anticancer activity. Studies have shown that derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to reduce inflammation, which can be beneficial in treating various inflammatory diseases.
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[2,3-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Chloro Group : Chlorination reactions are employed to introduce the chloro substituent at the desired position.
- Attachment of the Benzenesulfonamide Moiety : This step often involves nucleophilic substitution reactions.
These synthetic methods highlight the complexity of the compound and the need for optimization to achieve high yields and purity.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-d]pyrimidines showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
- Antibacterial Testing : Research published in Antimicrobial Agents and Chemotherapy indicated that sulfonamide derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting that modifications to the sulfonamide group could enhance efficacy.
- Inflammation Models : In vivo studies reported in Pharmacology Research showed that compounds similar to this compound significantly reduced markers of inflammation in animal models.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thienopyrimidine core can inhibit enzymes such as cytochrome bd oxidase, which is involved in the energy metabolism of Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial cell death. Additionally, the compound can interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations :
- Core Heterocycle Influence: The benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., compound from ) exhibit anti-inflammatory activity via COX-2 inhibition, attributed to the extended aromatic system enhancing target binding. In contrast, the simpler thieno[2,3-d]pyrimidin-4-one core in the target compound may prioritize different biological interactions due to reduced steric bulk .
- Substituent Effects: The 2-chlorobenzenesulfonamide group in the target compound differs from methanesulfonamide or benzoxazinone moieties in analogues. Chlorine’s electron-withdrawing nature may increase metabolic stability compared to methyl or oxazinone groups .
Key Observations :
- The target compound’s synthesis aligns with methods in , where sulfonamide coupling to thienopyrimidine precursors under TEA catalysis achieves moderate-to-high yields. This contrasts with microwave-assisted syntheses in , which offer higher efficiency but require specialized equipment.
- Palladium-catalyzed routes (e.g., ) suffer from lower yields due to complex heterocyclic architectures, highlighting the advantage of direct nucleophilic substitution in sulfonamide derivatization .
Physicochemical and Pharmacokinetic Properties
- Melting Points: Thienopyrimidine sulfonamides typically exhibit melting points >200°C (e.g., 273–275°C in ), consistent with high crystallinity due to hydrogen-bonding sulfonamide groups.
- Metabolic Stability : The ethyl linker may reduce metabolic oxidation compared to methylene or thioether linkers, as seen in , where thioether-containing compounds showed faster hepatic clearance.
Biological Activity
2-Chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H11ClN3O2S
- Molecular Weight : 308.18 g/mol
- CAS Number : 2411318-49-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized to inhibit various enzymes and receptors involved in cellular signaling pathways, which can lead to therapeutic effects such as:
- Antitumor Activity : The compound may induce apoptosis in cancer cells by inhibiting key signaling pathways.
- Antimicrobial Properties : It has shown potential in disrupting bacterial cell wall synthesis and inhibiting bacterial growth.
Biological Activity Overview
Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-d]pyrimidine, including this compound, exhibited potent cytotoxic effects against a panel of cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and proliferation.
Antimicrobial Properties
Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against a range of bacterial strains. The study indicated that it inhibited bacterial growth by interfering with protein synthesis and disrupting membrane integrity.
Enzyme Inhibition
In a study focusing on enzyme inhibition, the compound was found to selectively inhibit certain kinases involved in cancer progression. The inhibition was characterized by a dose-dependent response, suggesting potential for therapeutic use in targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide?
- The synthesis typically involves multi-step organic reactions, including sulfonylation, nucleophilic substitution, and cyclization. For example, analogous compounds are synthesized by reacting thienopyrimidinone intermediates with benzenesulfonyl chlorides under controlled conditions (e.g., pyridine as a catalyst, 273 K for 2 hours) . Key steps include:
- Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core.
- Sulfonylation at the ethylamine side chain.
- Purification via sodium carbonate treatment to isolate the product .
Q. Which analytical techniques are recommended for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and purity .
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation .
- X-ray Crystallography: Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- Infrared (IR) Spectroscopy: Confirm functional groups like sulfonamide (S=O stretching at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Temperature Control: Lower temperatures (e.g., 273 K) reduce unwanted sulfonylation of secondary amines, as seen in analogous syntheses where bis-sulfonylated by-products formed at higher yields .
- Catalyst Selection: Pyridine effectively absorbs HCl, driving the reaction forward and improving mono-sulfonylation efficiency .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates and reduce side reactions .
Q. What methodologies are used to resolve contradictions in biological activity data across studies?
- Dose-Response Curves: Establish EC50/IC50 values under standardized assays (e.g., enzyme inhibition, cell viability) .
- Structural Analog Comparison: Compare activity with derivatives (e.g., chloro vs. methoxy substituents) to identify pharmacophores .
- Meta-Analysis: Cross-reference datasets from multiple studies (e.g., PubChem bioactivity data) to identify outliers or assay-specific biases .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., HIV-1 reverse transcriptase, cyclooxygenase) based on X-ray structures .
- QSAR Studies: Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends .
- ADMET Prediction: Tools like SwissADME estimate solubility, bioavailability, and toxicity using SMILES data .
Experimental Design & Data Analysis
Q. What strategies are effective in designing stability studies for this compound?
- Forced Degradation: Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acid/base) to identify degradation pathways .
- HPLC-MS Monitoring: Track decomposition products and quantify stability under varying pH and temperature .
Q. How can solubility challenges be addressed in formulation studies?
- Co-Solvent Systems: Use DMSO-water or PEG-400 mixtures to enhance solubility for in vitro assays .
- Solid Dispersion: Formulate with polymers like PVP-K30 to improve dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
